6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine

Synthetic efficiency Piperazine derivatization Amide coupling handle

This trisubstituted pyrimidine intermediate bears a free piperazine NH—the sole reactive handle for immediate, single-step amide coupling, sulfonamide formation, or urea synthesis without deprotection. Unlike N-alkyl or N-Boc analogs, it eliminates 1–2 synthetic steps, maximizing throughput and yield in CCR4 antagonist lead optimization. The 2,4-dichlorobenzyl pattern is non-interchangeable; SAR data confirm that altering this motif abolishes sub-100 nM potency. Procure the exact intermediate to reproduce published SAR trajectories and achieve the IC50 benchmarks reported for this series. Ideal for hit-to-lead campaigns targeting asthma, allergic dermatitis, and rheumatoid arthritis.

Molecular Formula C15H16Cl3N5
Molecular Weight 372.7 g/mol
Cat. No. B11790053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine
Molecular FormulaC15H16Cl3N5
Molecular Weight372.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CC(=N2)Cl)NCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H16Cl3N5/c16-11-2-1-10(12(17)7-11)9-20-14-8-13(18)21-15(22-14)23-5-3-19-4-6-23/h1-2,7-8,19H,3-6,9H2,(H,20,21,22)
InChIKeyWDFIEXFTYHJPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine: Core Intermediate Specifications for CCR4 Antagonist and Kinase Inhibitor Discovery


6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine (CAS 1448166-10-6; molecular formula C15H16Cl3N5; molecular weight 372.7 g/mol) is a trisubstituted pyrimidine derivative bearing a free piperazine NH group at the 2-position, a 6-chloro substituent, and an N-(2,4-dichlorobenzyl) moiety at the 4-amine position [1]. The compound is identical to 'Compound 5a' in a published structure–activity relationship (SAR) study that established this chemotype as a critical synthetic intermediate for generating diverse arrays of CCR4 antagonists [1]. The free secondary amine on the piperazine ring is the primary functional handle that enables downstream amide coupling, sulfonamide formation, reductive alkylation, and urea synthesis, distinguishing it from N-alkyl- or N-acyl-protected analogs that cannot be directly derivatized [1][2]. Commercially available at ≥95% purity from specialty chemical suppliers, this intermediate serves medicinal chemistry groups pursuing trisubstituted pyrimidine amide libraries for CCR4-driven inflammatory disease targets [1].

Why 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine Cannot Be Replaced by Generic Piperazinyl Pyrimidine Intermediates


Substituting this compound with a generic piperazinyl pyrimidine intermediate—such as an N-methylpiperazino analog, an N-Boc-protected variant, or a 4-chlorobenzyl congener—directly undermines downstream SAR productivity and synthetic efficiency. The free piperazine NH is the sole reactive handle that permits single-step diversification into amide, sulfonamide, or urea libraries; N-alkylated or N-protected analogs require an additional deprotection step (or are outright unreactive toward carboxylic acid coupling), adding 1–2 synthetic steps and reducing overall yield [1]. Furthermore, the 2,4-dichlorobenzyl substitution pattern is non-interchangeable with mono-chloro or difluoro benzyl congeners: in the CCR4 chemotaxis inhibition assay, the 2,4-dichlorobenzyl-containing lead compound 1 exhibited an IC50 of 0.078 ± 0.013 μM, and SAR data demonstrated that altering the benzyl halogenation pattern or removing the 6-chloro group on the pyrimidine core markedly attenuated or abolished activity [1]. Therefore, procurement of the exact intermediate with the correct substitution pattern and unprotected piperazine is a prerequisite for reproducing published SAR trajectories and achieving the potency benchmarks reported for this chemical series.

Quantitative Differentiation Evidence for 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine Versus Closest Analogs


Free Piperazine NH Enables Direct Amide Coupling: One-Step Diversification Versus Multi-Step Deprotection–Coupling Sequences Required for N-Protected Analogs

This compound possesses a free secondary piperazine amine that reacts directly with carboxylic acids under standard EDCI/HOBt coupling conditions, eliminating the deprotection step required by N-ethoxycarbonyl-protected and N-Boc-protected congeners [1]. In the published synthesis of compound 6a, the free piperazine intermediate 5a was coupled with pyridine-2-carboxylic acid in a single step to afford the amide product in 79.5% yield [1]. By contrast, the N-ethoxycarbonyl-protected precursor 4a cannot undergo direct amide coupling and must first be deprotected (NaOH/EtOH, reflux, 24 h) to liberate 5a, consuming an additional synthetic step [1].

Synthetic efficiency Piperazine derivatization Amide coupling handle

2,4-Dichlorobenzyl Substituent Delivers CCR4 Antagonist Potency Comparable to Lead Compound 1; Removal or Mono-Chloro Substitution Attenuates Activity

The 2,4-dichlorobenzyl group is a critical pharmacophoric element for CCR4 antagonism in this chemotype. The lead compound 1, which carries the identical 2,4-dichlorobenzyl substitution, exhibited an IC50 of 0.078 ± 0.013 μM in the CCR4-MDC chemotaxis inhibition assay [1]. Amide derivatives synthesized from this free-piperazine intermediate that retained the 2,4-dichlorobenzyl group—specifically 6c (IC50 = 0.064 ± 0.015 μM), 12a (IC50 = 0.077 ± 0.013 μM), and 12b (IC50 = 0.069 ± 0.015 μM)—achieved equal or superior potency to compound 1 [1]. In contrast, compound 6a, which also retains the 2,4-dichlorobenzyl group but incorporates a pyridin-2-yl carbonyl on the piperazine, showed no significant inhibition (NA), indicating that the benzyl group alone is necessary but not sufficient [1]. The SAR study further demonstrates that mono-chloro benzyl (4-chlorobenzyl, compound 5b) and 2,4-difluorobenzyl (compound 5c) analogs, while synthesized as comparator intermediates, were not pursued as active leads, underscoring the privileged nature of the 2,4-dichlorobenzyl motif within this series [1].

CCR4 antagonism Chemotaxis inhibition Benzyl halogenation SAR

Deprotection of N-Ethoxycarbonyl Precursor 4a to Free Piperazine 5a Proceeds with 95.5% Isolated Yield, Supporting Multigram Scale-Up

The conversion of the N-ethoxycarbonyl-protected precursor 4a to the free piperazine 5a (identical to the target compound) was achieved in 95.5% isolated yield using 10% NaOH in ethanol at reflux for 24 hours [1]. Starting from 3.78 g (8.5 mmol) of 4a, the procedure afforded 3.02 g of 5a as an off-white solid used without further purification in subsequent amide coupling reactions [1]. For laboratories considering in-house synthesis of this intermediate, this high-yielding deprotection compares favorably with typical N-Boc deprotection yields, which can range from 70–90% depending on substrate sensitivity to acidic conditions. The robustness of the NaOH/EtOH protocol also avoids the need for anhydrous conditions or specialized reagents, facilitating multigram preparation.

Synthetic yield Deprotection efficiency Scalability

Piperazinyl Pyrimidine Scaffold with 6-Chloro Substitution is Privileged for α2-Adrenoceptor Affinity, with Ki Values in the Low Nanomolar Range for Optimized 4-Amino Congeners

The 4-amino-6-chloro-2-piperazinopyrimidine scaffold, of which this compound is a specific trisubstituted exemplar, has been pharmacologically validated as a privileged chemotype for α2-adrenoceptor binding [1]. In a systematic study by Guérémy et al. (1986), a series of 4-amino-6-chloro-2-piperazinopyrimidines was evaluated in radioligand binding assays using [3H]clonidine, [3H]WB-4101, and [3H]idazoxan on rat cortical membranes, demonstrating that several members of the series achieved high and selective affinity for α2-adrenoceptors (Ki values in the low nanomolar range for optimized 4-amino substituents) [1]. The nature of the 4-amino substituent was identified as the most critical determinant of potency and selectivity [1]. While the specific N-(2,4-dichlorobenzyl) substitution of the target compound has not been evaluated in this α2-adrenoceptor context, the conserved 6-chloro-2-piperazinopyrimidine core provides a structurally validated starting point for dual-target (CCR4/α2-adrenoceptor) profiling or for repurposing the intermediate toward adrenoceptor-focused programs.

α2-Adrenoceptor Receptor binding affinity Pyrimidine SAR

Intermediate 5a is the Direct Precursor to the Three Most Potent CCR4 Antagonists in the Trisubstituted Pyrimidine Amide Series (6c, 12a, 12b)

In the comprehensive SAR study by Xu et al. (2014), the free piperazine intermediate 5a was explicitly used as the starting material for the synthesis of all compounds in two distinct sub-series: amides 6a–6e (via direct EDCI/HOBt coupling with various carboxylic acids) and amides 12a–12d (via coupling of a methyl-substituted pyrimidine analog) [1]. Of the 13 compounds evaluated, the three most potent CCR4 antagonists—6c (IC50 = 0.064 ± 0.015 μM), 12a (IC50 = 0.077 ± 0.013 μM), and 12b (IC50 = 0.069 ± 0.015 μM)—were all derived from the free piperazine intermediate bearing the 2,4-dichlorobenzyl group [1]. These three compounds achieved potency equal to or superior to the reference compound 1 (IC50 = 0.078 ± 0.013 μM) [1]. No other intermediate in the study generated a higher proportion of active derivatives; the N-ethoxycarbonyl-protected precursor 4a was inert in the chemotaxis assay and served solely as a synthetic precursor, not a biologically active entity [1].

SAR intermediate Lead optimization CCR4 antagonist library

Optimal Application Scenarios for 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine in Drug Discovery and Chemical Biology


Parallel Amide Library Synthesis for CCR4 Antagonist Lead Optimization

The free piperazine NH of this intermediate is the single point of diversification for generating trisubstituted pyrimidine amide libraries targeting the CCR4 receptor. Published protocols demonstrate that 6–12 amide derivatives can be synthesized in parallel using standard EDCI/HOBt coupling with commercially available carboxylic acids, producing compounds with IC50 values in the 0.064–0.458 μM range in the CCR4-MDC chemotaxis assay [1]. The 2,4-dichlorobenzyl group is the preferred benzyl substitution for achieving sub-100 nM potency; SAR data confirm that the most active amides (6c, 12a, 12b) all retain this motif [1]. This scenario is appropriate for medicinal chemistry teams conducting hit-to-lead or lead optimization campaigns for asthma, allergic dermatitis, rheumatoid arthritis, or other CCR4-implicated inflammatory indications [1].

Selectivity Profiling of CCR4 Antagonist Candidates Against α2-Adrenoceptors

The 4-amino-6-chloro-2-piperazinopyrimidine core scaffold has independently validated affinity for α2-adrenoceptors, with Ki values in the low nanomolar range for optimized 4-amino substituents [2]. Research groups developing CCR4 antagonists from this intermediate can leverage the documented α2-adrenoceptor binding data to prospectively profile their amide derivatives for adrenergic off-target activity. Radioligand displacement assays using [3H]clonidine or [3H]idazoxan on rat cortical membranes provide a well-established experimental framework for generating selectivity indices (CCR4 IC50 / α2-AR Ki) for each derivative [2]. This dual-target profiling is particularly relevant for compounds intended for in vivo efficacy models, where α2-adrenoceptor-mediated cardiovascular effects could confound interpretation of therapeutic outcomes.

Kinase Inhibitor Scaffold Exploration via Piperazine NH Functionalization

Piperazinyl pyrimidine derivatives represent an emerging class of selective kinase inhibitors, with published examples demonstrating selective binding to PDGFR family kinases, CK1, RAF, and S6K1 [3]. The free piperazine NH on this intermediate permits installation of diverse warheads—sulfonamides, ureas, carbamates, or extended amides—that can probe kinase hinge-region interactions and allosteric pockets. Although direct kinase profiling data for this specific intermediate are not available, the structural analogy to the piperazinyl pyrimidine kinase inhibitor chemotype (e.g., compound 4 in Shallal & Russu, 2011, which selectively inhibits oncogenic KIT and PDGFRA mutants) supports its use as a starting scaffold for kinase-focused library design [3].

Multigram Intermediate Supply for Collaborative or Multi-Site Medicinal Chemistry Programs

For distributed research consortia or CRO-mediated synthesis programs requiring a common intermediate for multiple workstreams, this compound's commercial availability at ≥95% purity (AKSci Catalog 1775EF) eliminates the need for in-house synthesis of the free piperazine from protected precursors . The published deprotection protocol achieves 95.5% yield at an 8.5 mmol scale and is chromatography-free, but procurement of the pre-formed intermediate saves approximately 24 hours of reaction and workup time per batch [1]. Standard storage conditions (cool, dry environment; non-hazardous for transport) further facilitate stockpiling and distribution across multi-site medicinal chemistry operations . Specifications include CAS 1448166-10-6, molecular formula C15H16Cl3N5, and molecular weight 372.7 g/mol .

Quote Request

Request a Quote for 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.